1-Ethoxy-2-fluoro-4-methoxybenzene
Description
1-Ethoxy-2-fluoro-4-methoxybenzene is a substituted aromatic compound featuring an ethoxy group (-OCH₂CH₃) at position 1, a fluorine atom (-F) at position 2, and a methoxy group (-OCH₃) at position 4. The electron-donating ethoxy and methoxy groups, combined with the electron-withdrawing fluorine atom, create a unique electronic profile that may influence reactivity in electrophilic substitution or coupling reactions .
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
SWZMBKOQNBEUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 2-fluoro-4-methoxybenzene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy, fluoro, or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Ethoxy-2-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluoro group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparisons:
Electronic Effects :
- The target compound’s ethoxy and methoxy groups donate electrons via resonance, while fluorine withdraws electrons inductively. In contrast, nitro-substituted analogs (e.g., 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene) exhibit stronger electron withdrawal, making them more reactive in electrophilic attacks .
- Brominated analogs (e.g., 4-Bromo-1-fluoro-2-methoxybenzene) have higher molecular weights and polarizabilities, favoring halogen-bonding interactions in catalytic systems .
Steric and Solubility Profiles :
Applications :
Research Findings and Data Gaps
Synthetic Routes :
Data Limitations :
- Melting/boiling points, solubility, and spectroscopic data for 1-Ethoxy-2-fluoro-4-methoxybenzene are absent in the evidence.
- Chronic toxicity and environmental fate remain unstudied for most analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
